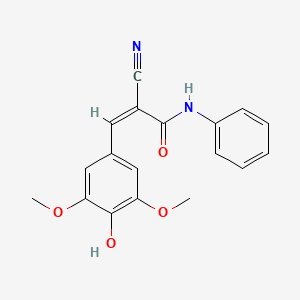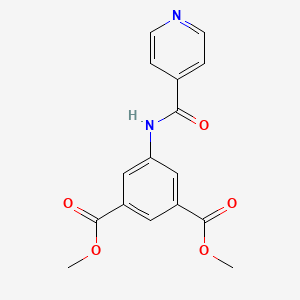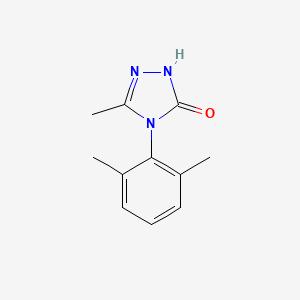![molecular formula C25H26Cl2N2O B5714864 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone, also known as DHMEQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHMEQ is a small molecule inhibitor of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
科学研究应用
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been tested in preclinical models of cancer, autoimmune diseases, and viral infections, and has shown promising results in several studies.
作用机制
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB is activated by various stimuli, including cytokines, pathogens, and stress, and regulates the expression of genes involved in inflammation, cell survival, and proliferation. This compound binds to the DNA-binding domain of NF-κB and prevents its translocation to the nucleus, thereby inhibiting the expression of its target genes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in preclinical models. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the activity of immune cells. This compound has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. In addition, this compound has been shown to have antiviral activity against several viruses, including HIV, hepatitis B, and influenza.
实验室实验的优点和局限性
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone is a small molecule inhibitor that can be easily synthesized and purified in large quantities. It has a high affinity for NF-κB and has been shown to be effective in preclinical models at relatively low concentrations. However, this compound has limited solubility in water and may require the use of organic solvents for in vitro experiments. In addition, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
未来方向
For research include:
1. Clinical trials to evaluate the safety and efficacy of 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone in humans.
2. Development of new formulations of this compound with improved solubility and bioavailability.
3. Investigation of the mechanisms underlying the antiviral activity of this compound.
4. Evaluation of the potential of this compound as a combination therapy with other drugs.
5. Investigation of the effects of this compound on other transcription factors and signaling pathways.
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical models of various diseases. Further research is needed to determine its potential therapeutic applications and to address the limitations of its use in lab experiments. This compound has the potential to be a valuable tool for the development of new therapies for cancer, autoimmune diseases, and viral infections.
合成方法
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone was first synthesized by a team of Japanese researchers in 2001. The synthesis method involves the reaction of 2,3-dichlorobenzaldehyde with 3-hydroxyestra-1,3,5(10)-trien-17-one and hydrazine hydrate under reflux conditions. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
属性
IUPAC Name |
(17E)-17-[(E)-(2,3-dichlorophenyl)methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26Cl2N2O/c1-25-12-11-19-18-8-6-17(30)13-15(18)5-7-20(19)21(25)9-10-23(25)29-28-14-16-3-2-4-22(26)24(16)27/h2-4,6,8,13-14,19-21,30H,5,7,9-12H2,1H3/b28-14+,29-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZZDRRNZVOQBJ-IAKJWDJNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN=CC4=C(C(=CC=C4)Cl)Cl)CCC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1\2CCC3C(C1CC/C2=N\N=C\C4=C(C(=CC=C4)Cl)Cl)CCC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)

![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)
![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)



![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)

![5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)
![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)